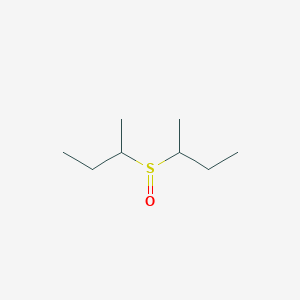

sec-Butyl sulfoxide

Description

Role of Chiral Sulfoxides in Modern Organic Synthesis

Chiral sulfoxides have become powerful auxiliaries in modern organic synthesis, primarily used to control the stereochemical outcome of reactions. medcraveonline.comnih.gov Their ability to direct the formation of new stereocenters with high selectivity has made them invaluable in the synthesis of natural products and pharmaceuticals. medcraveonline.comresearchgate.netwiley-vch.de

The applications of chiral sulfoxides as auxiliaries are extensive and include:

Diastereoselective Reductions: The reduction of β-ketosulfoxides is a well-established method for producing optically active β-hydroxy sulfoxides, which are versatile intermediates for synthesizing other chiral molecules like epoxides. medcraveonline.com

Carbon-Carbon Bond Formation: Chiral sulfoxides are employed in a variety of stereoselective carbon-carbon bond-forming reactions, such as aldol-type condensations, Michael additions, and Diels-Alder reactions. msu.edu

Pummerer Reaction: In this self-immolative process, the chirality at the sulfur atom is effectively transferred to an adjacent carbon atom, creating α-acyloxy sulfides. medcraveonline.com

The synthetic versatility of chiral sulfoxides is enhanced by the fact that the sulfinyl group can be introduced and removed under relatively mild conditions. nih.gov Common methods for preparing enantiomerically pure sulfoxides include the asymmetric oxidation of prochiral sulfides and the reaction of organometallic reagents with chiral sulfinates. medcraveonline.comwiley-vch.demsu.edu

Overview of the Research Landscape for sec-Butyl Sulfoxide (B87167) and Analogous Branched Chiral Sulfoxides

Research into chiral sulfoxides often focuses on derivatives with sterically demanding groups, such as tert-butyl sulfoxide, due to their high degree of stereoinduction. nih.govwiley-vch.de While sec-butyl sulfoxide itself is less commonly cited in high-impact asymmetric synthesis literature compared to its tert-butyl analogue, research on related branched alkyl sulfoxides provides insight into their properties and potential applications.

Branched sulfoxides are typically synthesized via the oxidation of their corresponding sulfides. organic-chemistry.org For instance, di-sec-butyl sulfoxide can be prepared from di-sec-butyl sulfide (B99878). chemsrc.comchemdad.com The synthesis of more complex sulfoxides can be achieved through various methods, including the reaction of sulfenate anions with electrophiles or the activation of tert-butyl sulfoxides with reagents like N-bromosuccinimide (NBS) to react with various nucleophiles. nih.govacs.org

A specific application for a branched sulfoxide analogous to this compound was found in molecular biology. Methyl this compound was investigated as an additive to enhance the polymerase chain reaction (PCR) of DNA templates with high guanine-cytosine (GC) content. tandfonline.com The study demonstrated that it was highly effective for targets with moderately high GC content, exhibiting perfect specificity at its optimal concentration. tandfonline.com

Performance of Methyl this compound in PCR Enhancement of GTP Target (58% GC)

| Property | Value |

|---|---|

| Potency (Normalized to DMSO) | 3.33 |

| Best Specificity (%) | 100 |

| Effective Concentration Range (M) | 0.03–0.31 |

Data sourced from a study on sulfoxide additives for enhancing PCR of GC-rich templates. tandfonline.com

The physicochemical properties of various this compound analogues and related compounds have been documented, providing a basis for their potential use in different applications.

Physicochemical Properties of this compound Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Di-sec-butyl sulfoxide | C8H18OS | 162.29 | 263.4 (at 760 mmHg) | 0.949 |

| sec-Butyl ethyl sulfoxide | C6H14OS | 134.24 | - | - |

| sec-Butyl methyl sulfide (precursor) | C5H12S | 104.21 | 116-117 | 0.824 |

| Di-sec-butyl sulfide (precursor) | C8H18S | 146.29 | 165 | 0.839 |

Data compiled from various chemical databases. chemsrc.comnih.govchemicalbook.com

While direct research on this compound as a chiral auxiliary is not as widespread as for other branched sulfoxides, the existing data on its analogues highlight the continued exploration of this class of compounds in diverse scientific fields, from organic synthesis to biochemical assays.

Structure

3D Structure

Properties

CAS No. |

13153-06-5 |

|---|---|

Molecular Formula |

C8H18OS |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

2-butan-2-ylsulfinylbutane |

InChI |

InChI=1S/C8H18OS/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

PARCUCWFQOWGFX-UHFFFAOYSA-N |

SMILES |

CCC(C)S(=O)C(C)CC |

Canonical SMILES |

CCC(C)S(=O)C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Sec Butyl Sulfoxide and Analogous Chiral Sulfoxides

Asymmetric Oxidation of Prochiral Sulfides

The enantioselective oxidation of prochiral sulfides is a cornerstone for accessing optically active sulfoxides, which are valuable as chiral auxiliaries and are present in numerous biologically active molecules. rsc.orgmdpi.com The success of this method hinges on the catalyst's ability to differentiate between the enantiotopic faces of the sulfide (B99878) substrate.

Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes, in conjunction with chiral ligands, are powerful catalysts for the asymmetric oxidation of sulfides. ucc.ie These systems typically activate an oxidant, such as a hydroperoxide or hydrogen peroxide, and create a chiral environment around the metal center, which directs the oxidation to one side of the sulfur atom.

In the mid-1980s, the Sharpless epoxidation reagent, originally developed for the asymmetric epoxidation of allylic alcohols, was modified independently by the research groups of Kagan and Modena for the asymmetric oxidation of sulfides. ucc.iewiley-vch.delibretexts.org The most common system, often referred to as the Kagan-Modena oxidation, utilizes a complex formed from titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and water, with an alkyl hydroperoxide as the oxidant. ucc.iewiley-vch.de

The initial stoichiometric procedures were later developed into catalytic versions. wiley-vch.de The choice of hydroperoxide can significantly impact the enantioselectivity, with cumyl hydroperoxide (CHP) often providing better results than tert-butyl hydroperoxide (TBHP). libretexts.orgmedcraveonline.com The addition of water to the catalytic system is also crucial for achieving high enantioselectivity. ucc.ie These titanium-based catalysts have been successfully applied to a wide range of sulfides, including aryl alkyl sulfides, affording sulfoxides with high enantiomeric excess (ee). rsc.orge3s-conferences.org For instance, a modified Kagan system was employed to prepare the pharmaceutical agent esomeprazole (B1671258) in high enantioselectivity. ucc.ie Furthermore, titanium complexes with other chiral ligands, such as BINOL (2,2'-dihydroxy-1,1'-binaphthyl) and various Schiff bases, have also been developed and shown to be effective catalysts for asymmetric sulfoxidation. rsc.orgingentaconnect.comlookchem.com Chiral Ti-salen and Ti-salan complexes have also demonstrated effectiveness in catalyzing the oxidation of sulfides with aqueous hydrogen peroxide. libretexts.orgrsc.orgresearchgate.net

Table 1: Asymmetric Oxidation of Sulfides using Titanium-Based Catalysts

| Sulfide Substrate | Chiral Ligand | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Thioanisole | (R,R)-DET | TBHP | ~30-40 | >99.9 | rsc.org |

| Methyl phenyl sulfide | Chiral Schiff base (R=tBu) | H₂O₂ | 89 | 73 | ingentaconnect.com |

| Aryl methyl sulfides | (R)-BINOL | Hydroperoxide 2a | Good | Good | lookchem.com |

| Thioethers | (R)-1 (Ti-salan MOF) | 30% aq. H₂O₂ | 54-90 (conv.) | 23-62 | rsc.org |

| Pyridylmethylthiobenzimidazoles | Chiral Ti-salan | H₂O₂ | >96 | up to 96 | researchgate.net |

Chiral vanadium complexes, particularly those with Salan ligands (N,N'-alkyl bis(salicylamine)), have emerged as highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide as the oxidant. organic-chemistry.orgnih.gov These V-Salan systems often exhibit superior reactivity and enantioselectivity compared to their V-Salen (N,N'-alkylene bis(salicylideneimine)) counterparts. nih.gov The catalyst is typically formed in situ from a vanadium source, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), and a chiral Salan ligand. organic-chemistry.orgacs.org

The methodology is general for a variety of sulfides, consistently producing sulfoxides in high yields and with high enantiomeric excess. organic-chemistry.org Optimization studies have shown that the choice of solvent is critical, with chloroform (B151607) often being the most effective. organic-chemistry.org The high enantioselectivity is a direct result of the asymmetric oxidation process itself, rather than a subsequent kinetic resolution of the racemic sulfoxide (B87167). organic-chemistry.orgnih.gov While V-Salan complexes show great promise, there have been some reports of difficulty in reproducing results, highlighting the sensitivity of these catalytic systems. ulisboa.pt

Table 2: Vanadium-Salan Catalyzed Asymmetric Sulfoxidation

| Sulfide Substrate | Chiral Ligand | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Various Sulfides | Chiral Salan | H₂O₂ | CHCl₃ | Good | High | organic-chemistry.org |

| Methyl phenyl sulfide | Chiral Salan | H₂O₂ | - | High | High | acs.org |

| Alkyl aryl sulfides | 3,5-diiodo Schiff base | H₂O₂ | - | High | High | medcraveonline.com |

Iron, being an abundant and environmentally benign metal, is an attractive choice for catalysis. Chiral iron(III) complexes have been successfully employed in the asymmetric oxidation of sulfides. rsc.org A notable system involves a chiral N,N'-dioxide-iron(III) complex, which catalyzes the enantioselective sulfoxidation of a broad range of aryl alkyl and dialkyl sulfides using aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. rsc.orgrsc.org

This method provides the corresponding chiral sulfoxides in moderate to excellent yields and with high enantioselectivities. rsc.org The utility of this system has been showcased in the gram-scale synthesis of the (R)-enantiomer of the drug modafinil. rsc.orgrsc.org The reaction conditions are generally mild, and the catalyst loading can be kept low. rsc.org More recently, a photoswitchable iron(III) salen phosphate (B84403) catalyst has been developed, which can catalyze the enantiodivergent oxidation of prochiral sulfides, producing either the (R)- or (S)-sulfoxide depending on the isomeric state of the catalyst, which is controlled by light. nih.gov

Table 3: Iron(III)-Catalyzed Asymmetric Sulfoxidation of Sulfides

| Catalyst System | Oxidant | Substrate Scope | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral N,N′-dioxide–Fe(OTf)₃ | 35% aq. H₂O₂ | Aryl alkyl & dialkyl sulfides | 60-98 | 56-99 | rsc.org |

| Photoswitchable Fe(III) salen phosphate | - | Prochiral aryl alkyl sulfides | - | up to 75 (R), up to 43 (S) | nih.gov |

| Chiral Fe(salan) complex | H₂O₂ | Sulfides | - | - | organic-chemistry.org |

Inspired by the action of cytochrome P450 enzymes, manganese-porphyrin and related complexes have been developed as effective catalysts for asymmetric sulfoxidation. organic-chemistry.orgorganic-chemistry.org A porphyrin-inspired manganese complex has been shown to catalyze the rapid oxidation of a wide array of sulfides, including sterically hindered ones, with high yields and excellent enantioselectivities using hydrogen peroxide. organic-chemistry.org This system overcomes some of the limitations of earlier catalysts and has been applied to the gram-scale synthesis of the drug esomeprazole. organic-chemistry.org

Mechanistic studies suggest that a high-valent manganese(V)-oxo species is the active oxidant. organic-chemistry.org Further investigations point towards a high-valent manganese(IV)-oxo cation radical species as the reactive intermediate, particularly in the oxidation of heteroaromatic sulfides. acs.org These catalysts are also effective under flow conditions, which can lead to improved yields and enantioselectivities in shorter reaction times. researchgate.net

Table 4: Manganese-Porphyrin Catalyzed Asymmetric Sulfoxidation

| Catalyst System | Oxidant | Substrate Scope | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Porphyrin-inspired Mn complex | H₂O₂ | Broad range of sulfides | High | up to >99 | organic-chemistry.org |

| Mn complex with porphyrin-like ligand | H₂O₂ | Heteroaromatic sulfides | up to 90 | up to >99 | acs.org |

| Jacobsen-type Mn complex (immobilized) | H₂O₂ | Methylthioarenes | - | up to 89 | researchgate.net |

Copper-based catalysts offer an inexpensive and readily available option for asymmetric sulfoxidation. ucc.ie Chiral copper complexes, often derived from Schiff base ligands, have been used to catalyze the oxidation of sulfides with aqueous hydrogen peroxide. ucc.ieucc.ie While early attempts resulted in limited success with low enantioselectivities, more recent studies have achieved significant improvements. acs.org

The enantioselectivity of copper-catalyzed oxidations is highly dependent on the steric properties of the sulfide substituents, the solvent, and the ligand structure. ucc.ieucc.ie Notably, high enantioselectivity (up to 93% ee) has been reported for the oxidation of 2-naphthylmethyl phenyl sulfide. ucc.ieacs.org The addition of co-catalysts or additives like N-methylmorpholine N-oxide (NMO) can improve the chemical yield, presumably by preventing product inhibition. ucc.ieacs.org Chiral copper metal-organic frameworks (MOFs) have also been investigated as recyclable heterogeneous catalysts for this transformation, affording sulfoxides in moderate yields and enantioselectivities. thieme-connect.com

Table 5: Copper-Catalyzed Asymmetric Sulfoxidation

| Catalyst System | Oxidant | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cu-Schiff base | aq. H₂O₂ | 2-Naphthyl benzyl (B1604629) sulfide | - | 97 | ucc.ie |

| Cu-Schiff base | aq. H₂O₂ | 2-Naphthylmethyl phenyl sulfide | up to 30 | 93 | ucc.ie |

| Chiral Cu MOF | H₂O₂ or UHP | Methyl benzyl sulfide | 65 | 68 | thieme-connect.com |

| Cu-Schiff base | aq. H₂O₂ | Aryl benzyl & aryl alkyl sulfides | up to 92 | up to 84 | ucc.ie |

Molybdenum-Based Catalysts

Molybdenum-catalyzed asymmetric sulfoxidation has been explored as a route to chiral sulfoxides. researchgate.net Complexes prepared from Mo(acac)2 and bis-hydroxamic acids, using trityl hydrogen peroxide (THP) as the oxidant, have demonstrated the ability to produce sulfoxides in good yields (66–99%) and with enantiopurities ranging from 54–86% ee. ucc.ie In some cases, increasing the amount of oxidant and reaction time has led to a significant improvement in enantioselectivities, reaching 92–99% ee. ucc.ie

Another notable molybdenum-based system involves a chiral Ti complex formed in situ from Ti(i-PrO)4, (R,R)-diphenylethane-1,2-diol, and water. acs.org This protocol has proven versatile for the asymmetric oxidation of aryl alkyl and aryl benzyl sulfides. acs.org While specific data for sec-butyl sulfoxide is not detailed, the oxidation of various aryl alkyl sulfides using this method consistently yields sulfoxides with enantiomeric excesses (ee) between 70-80% and chemical yields of 60-73%. acs.org A key advantage of this method is its relative insensitivity to the steric size of the alkyl group and the nature of the aryl substituent. acs.org

| Catalyst System | Substrate Type | Oxidant | Yield (%) | ee (%) | Reference |

| Mo(acac)2 / bis-hydroxamic acids | General Sulfides | THP | 66-99 | 54-99 | ucc.ie |

| Ti(i-PrO)4 / (R,R)-diphenylethane-1,2-diol / H2O | Aryl Alkyl Sulfides | Hydroperoxides | 60-73 | 70-80 | acs.org |

| Ti(IV) / (R)-BINOL | General Sulfides | Not Specified | Not Specified | Not Specified | nih.gov |

Rhodium-Catalyzed Protocols

Rhodium catalysts have also been employed in the synthesis of chiral sulfoxides. A notable example is the use of a dirhodium(II) carboxylate complex, Rh2(esp)2, which catalyzes the sulfoxidation of organic sulfides using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org A practical advantage of this system is the precipitation of the catalyst as a Rh2(esp)2-sulfoxide complex after the reaction, allowing for convenient separation and reuse without significant loss of activity. organic-chemistry.org

Furthermore, rhodium(III) catalysts have been utilized in the enantioselective C–H alkynylation of both achiral and racemic sulfoxides, providing a pathway to a diverse range of chiral sulfoxides with good yields and excellent enantioselectivity (up to 99% ee). rsc.org This method's success is attributed to the synergistic effect of a chiral cyclopentadienyl (B1206354) rhodium(III) catalyst and a chiral carboxamide additive. rsc.org

Palladium-Catalyzed Approaches

Palladium-catalyzed methods offer an alternative for the synthesis of sulfoxides. One approach involves the direct sulfinylation of organoborons with sulfinate esters, which is facilitated by a palladium precatalyst. nih.gov This method is notable for its tolerance of various functional groups that might be susceptible to oxidation in traditional multi-step syntheses. nih.gov

Another innovative palladium-catalyzed method is the enantioselective arylation of aryl sulfenate anions, which are generated from aryl benzyl sulfoxides and reacted with aryl bromides. conicet.gov.ar A (JosiPhos)Pd-based catalyst has been shown to effectively promote this asymmetric arylation, yielding a wide array of enantioenriched diaryl, aryl heteroaryl, and diheteroaryl sulfoxides with good functional group compatibility. conicet.gov.ar

Other Transition Metal Catalysts (e.g., Nb, W, Os, Zr, Al)

A variety of other transition metals have been investigated for their catalytic activity in asymmetric sulfoxidation. ucc.ie

Niobium (Nb): Niobium-catalyzed sulfur oxidations have been shown to be both chemo- and stereoselective, producing sulfoxides with high enantioselectivities. acs.org

Tungsten (W): Recyclable silica-based tungstate (B81510) interphase catalysts have been used for the selective oxidation of various aromatic and aliphatic sulfides to sulfoxides and sulfones with good to excellent yields at room temperature using 30% H2O2. organic-chemistry.org

Osmium (Os): While less common, osmium has been explored as a catalyst in asymmetric sulfide oxidation. ucc.ie

Zirconium (Zr): In 1999, a partially hydrolyzed zirconium catalyst with a polydentate ligand was reported for asymmetric sulfoxidation using alkyl hydroperoxides. whiterose.ac.uk

Aluminum (Al): Katsuki and coworkers developed water-compatible aluminum (salalen) catalyst complexes for asymmetric sulfide oxidation with aqueous hydrogen peroxide. whiterose.ac.uk While initial results with an Al(salanen) complex were modest, complexes containing a binol-based salalen ligand provided excellent enantioselectivity (97-99% ee) and yields (81-91%) for various alkyl aryl sulfoxides. whiterose.ac.uk This high optical purity was attributed to a synergistic kinetic resolution process accompanying the initial asymmetric oxidation. whiterose.ac.uk

Non-Metal Catalyzed Asymmetric Sulfoxidation (e.g., Confined Chiral Brønsted Acids)

Confined chiral Brønsted acids have emerged as powerful non-metal catalysts for the asymmetric oxidation of a broad range of sulfides to sulfoxides using hydrogen peroxide. organic-chemistry.orgcapes.gov.br This methodology is notable for its wide substrate scope and high enantioselectivity, which is comparable to many of the best metal-based systems. organic-chemistry.orgcapes.gov.br The high yields and enantiomeric excesses are often the result of an efficient initial asymmetric oxidation followed by an effective kinetic resolution. organic-chemistry.org This approach has been successfully applied to the synthesis of various alkyl aryl sulfides. organic-chemistry.org The Tang and Li group also utilized a chiral Brønsted acid for the enantioselective synthesis of chiral sulfinamides from the oxidation of sulfenamides. nih.gov

Biocatalytic Asymmetric Sulfoxidation

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. acsgcipr.org Enzymes such as monooxygenases, peroxidases, and cytochromes P450 are capable of catalyzing the asymmetric oxidation of sulfides with high enantioselectivity. frontiersin.orgnih.gov

Monooxygenases: Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-containing enzymes that can perform enantioselective sulfoxidation. acsgcipr.orgmdpi.com For instance, Polycyclic Ketone Monooxygenase (PockeMO) from Thermothelomyces thermophila has been successfully used to oxidize various alkyl aryl sulfides with good selectivities and moderate to high activities. mdpi.com Phenylacetone monooxygenase (PAMO) is another well-studied BVMO; while the wild-type enzyme typically produces (S)-sulfoxides, directed evolution has yielded mutants with reversed (R)-selectivity. mdpi.com Cyclohexanone monooxygenase is also effective, catalyzing the asymmetric oxidation of numerous alkyl aryl sulfides to sulfoxides with enantiomeric excesses up to 99%. researchgate.net

Peroxidases: Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of sulfides using hydrogen peroxide. mdpi.com Initial studies with HRP showed disappointing results, but site-directed mutagenesis, such as replacing a specific phenylalanine with leucine, significantly improved the enzyme's ability to produce (S)-alkyl aryl sulfoxides with high optical purity (ee > 90%). mdpi.com

Cytochromes P450: Cytochrome P450 monooxygenases (P450s) represent a versatile class of enzymes for asymmetric sulfoxidation. researchgate.net For example, a cytochrome P450 from Parvibaculum lavamentivorans DS-1 was used in the asymmetric sulfoxidation of various sulfides, producing the corresponding enantioenriched sulfoxides with up to 82% isolated yield and 99% ee. researchgate.net Screening of P450s from this organism identified enzymes with both excellent S-enantioselectivity (P450PL2 and P450PL7) and complementary R-enantioselectivity (P450PL1 and P450PL9). researchgate.net

Whole-Cell and Isolated Enzyme Systems (e.g., MsrA, Dms)

The kinetic resolution of racemic sulfoxides using enzymes offers a green and highly selective approach to obtaining enantiopure compounds. Reductive enzymes, in particular, have emerged as powerful tools for this purpose by selectively reducing one enantiomer of a racemic sulfoxide to the corresponding sulfide, leaving the other enantiomer in high enantiomeric excess. organic-chemistry.orgrsc.org

Methionine sulfoxide reductases (MsrA and MsrB) and dimethyl sulfoxide (DMSO) reductases (Dms) are the primary enzyme classes employed for this reductive resolution. almacgroup.com MsrA enzymes typically catalyze the reduction of the (S)-enantiomer of sulfoxides, allowing for the isolation of the (R)-enantiomer. frontiersin.orgnih.gov Conversely, MsrB enzymes show opposite stereoselectivity, reducing the (R)-enantiomer to yield the (S)-sulfoxide. frontiersin.orgnih.gov

Whole-cell biocatalysis, often using recombinant E. coli engineered to overexpress these enzymes, is a common and practical approach. researchgate.net For instance, whole E. coli cells overexpressing MsrA have been used to resolve a variety of racemic alkyl aryl sulfoxides, achieving high enantiomeric excess (>99% ee) for the remaining (R)-sulfoxide. Similarly, DmsABC from E. coli has been utilized for the kinetic resolution of various sulfoxides, also demonstrating high enantioselectivity. almacgroup.comfrontiersin.org

While much of the research has focused on aryl alkyl sulfoxides, the substrate scope of these enzymes can extend to dialkyl sulfoxides. Of particular relevance, rational mutagenesis of MsrA has led to the development of mutant enzymes with an expanded substrate scope. For example, the MsrA33 mutant has been shown to be effective in the kinetic resolution of sulfoxides bearing bulkier substituents than methyl, including propyl and butyl groups, achieving excellent enantiomeric excess (up to 99%). This suggests the high potential of engineered MsrA systems for the kinetic resolution of racemic this compound, although specific studies focusing solely on this compound are not extensively detailed in the literature.

Table 1: Examples of Enzymatic Kinetic Resolution of Analogous Chiral Sulfoxides

| Enzyme System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Whole-cell E. coli DmsABC | Racemic Omeprazole | (S)-Esomeprazole | 98% | almacgroup.com |

| Isolated MsrA (paMsrA) | Racemic Aryl Methyl/Ethyl Sulfoxides | (R)-Sulfoxide | >99% | frontiersin.orgnih.gov |

| Mutant MsrA33 | Racemic Bulky Alkyl Sulfoxides | (R)-Sulfoxide | up to 99% |

Nucleophilic Substitution at Chiral Sulfur Centers

This classical approach involves the reaction of a nucleophile with a diastereomerically pure sulfinyl compound, where the sulfur atom is the chiral center. The reaction typically proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer of the target sulfoxide.

The Anderson synthesis is a cornerstone for the preparation of enantiomerically pure sulfoxides. The method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester, most commonly a menthyl sulfinate, with an organometallic reagent, such as a Grignard reagent. The chiral auxiliary, (-)-menthol, is readily available and allows for the separation of the diastereomeric sulfinate esters by crystallization.

The synthesis of (S_S)-menthyl p-toluenesulfinate is a well-established procedure, and its reaction with various Grignard reagents provides access to a wide range of p-tolyl sulfoxides with high enantiomeric purity. To synthesize a specific enantiomer of this compound, for example, a suitable diastereomerically pure sulfinate ester would be treated with a sec-butyl Grignard reagent (sec-butylmagnesium bromide). The nucleophilic attack of the sec-butyl group on the electrophilic sulfur atom of the sulfinate results in the displacement of the menthoxy group with complete inversion of the stereochemistry at the sulfur center.

While the Anderson synthesis is most famously associated with menthyl p-toluenesulfinates, other chiral auxiliaries, such as diacetone-glucose (DAG), have also been employed to create the necessary diastereomerically pure sulfinate precursors.

A more recent strategy involves the activation of a readily available sulfoxide, such as a tert-butyl sulfoxide, to generate a reactive sulfinyl intermediate that can then be trapped by a nucleophile. This method provides a versatile route to a variety of sulfinyl-containing compounds, including other sulfoxides.

In this approach, an aryl tert-butyl sulfoxide is treated with an activating agent like N-bromosuccinimide (NBS) under acidic conditions. This activation is driven by the formation of a stable tert-butyl cation, which leaves behind a reactive sulfinyl bromide intermediate. This intermediate can then react with a range of nucleophiles, including organometallic reagents.

For the synthesis of this compound, an aryl tert-butyl sulfoxide would first be activated with NBS. The subsequent addition of sec-butylmagnesium bromide would lead to the formation of the desired sec-butyl aryl sulfoxide. This method is advantageous as it avoids the need to prepare and resolve diastereomeric sulfinates and starts from common sulfoxide precursors.

The reaction of organometallic reagents with sulfinyl precursors is a fundamental method for forming the C-S(O) bond in sulfoxides. Beyond the classic Anderson synthesis, modern variations have expanded the scope and practicality of this approach.

One such method involves the one-pot synthesis of unsymmetrical sulfoxides starting from sulfur dioxide. In this procedure, a stable sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), is used as the electrophilic source of the sulfinyl group. The reaction sequence begins with the addition of one equivalent of an organometallic reagent (e.g., a Grignard reagent or an organolithium) to DABSO, which generates a metal sulfinate intermediate. This intermediate is then activated in situ, for example by reaction with trimethylsilyl (B98337) chloride (TMS-Cl), to form a reactive sulfinate silyl (B83357) ester. A second, different organometallic reagent can then be added to displace the silyloxy group and form the unsymmetrical sulfoxide.

To synthesize this compound using this method, one could, for example, first react an aryl Grignard reagent with DABSO, followed by activation with TMS-Cl, and then addition of sec-butylmagnesium bromide to furnish the sec-butyl aryl sulfoxide. This one-pot, three-component approach is highly modular and avoids the isolation of intermediates.

Table 2: General Approaches for Sulfoxide Synthesis via Nucleophilic Substitution

| Method | Precursor | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|---|

| Anderson Synthesis | Diastereopure Menthyl Sulfinate | sec-Butyl Grignard | - | Chiral this compound | |

| tert-Butyl Sulfoxide Activation | Aryl tert-Butyl Sulfoxide | NBS / Acid | sec-Butyl Grignard | sec-Butyl Aryl Sulfoxide |

Utilizing Activated Sulfoxide Precursors (e.g., via tert-Butyl Sulfoxide Activation)

Kinetic Resolution Strategies for Enantiopure Sulfoxides

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of sulfoxides, this often involves the selective transformation of one enantiomer, leaving the other enriched.

Oxidative kinetic resolution is a widely used method for obtaining enantiopure sulfoxides. The principle of this technique is the preferential oxidation of one enantiomer of a racemic sulfoxide to the corresponding sulfone, while the other, less reactive enantiomer remains largely unoxidized. This results in the enrichment of the unreacted sulfoxide enantiomer. A key advantage is that this resolution can often be performed in tandem with the asymmetric oxidation of a sulfide, where the catalyst first promotes the enantioselective oxidation of the sulfide to the sulfoxide and then catalyzes the kinetic resolution of the newly formed sulfoxide.

Various metal-based catalytic systems have been developed for this purpose, with chiral vanadium, titanium, and iron complexes being particularly effective. organic-chemistry.org For instance, vanadium complexes with chiral Schiff base ligands have been shown to be highly practical for the asymmetric oxidation of simple alkyl aryl sulfides, where an efficient initial oxidation is followed by an efficient kinetic resolution, leading to high yields and excellent enantiomeric excess of the sulfoxide. Similarly, chiral titanium-binaphthol complexes can catalyze both the asymmetric oxidation and the subsequent kinetic resolution. Chiral iron-salan complexes have also been employed for the asymmetric oxidation of sulfides using hydrogen peroxide, with the over-oxidation to the sulfone contributing to the enantiomeric enrichment of the sulfoxide.

For a racemic mixture of this compound, a suitable chiral oxidizing system would selectively convert one enantiomer (e.g., the (R)-enantiomer) into sec-butyl sulfone at a faster rate than the other enantiomer, allowing for the isolation of the (S)-sec-butyl sulfoxide in high enantiomeric purity. The success of this method depends on a high selectivity factor (k_fast / k_slow), which is a measure of the relative rates of oxidation of the two enantiomers.

Table 3: Catalytic Systems for Oxidative Kinetic Resolution of Analogous Sulfoxides

| Catalyst System | Oxidant | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Chiral Vanadium-Salan Complex | H₂O₂ | Alkyl Aryl Sulfides/Sulfoxides | High ee and yield of sulfoxide | organic-chemistry.org |

| Chiral Titanium-BINOL Complex | Hydroperoxide | Alkyl Aryl Sulfides/Sulfoxides | High ee of sulfoxide |

Desymmetrization Approaches to Chiral Sulfoxides

Synthesis via Sulfenate Anion Intermediates

The formation of a carbon-sulfur bond via nucleophilic sulfenate anions is a versatile and powerful method for synthesizing a wide array of sulfoxides. Sulfenate anions (RSO⁻) are typically generated in situ from various precursors, such as the base-promoted retro-Michael reaction of β-sulfinyl esters or the reaction of specific sulfoxides with organometallic reagents.

Once generated, these transient sulfenate anions can be trapped with various electrophiles.

Reaction with Carbon Electrophiles: The reaction with alkyl halides or other carbon-based electrophiles provides a direct route to sulfoxides. Palladium-catalyzed reactions of sulfenate anions with η³-allylpalladium complexes are effective for synthesizing allyl sulfoxides.

Asymmetric Synthesis: Chiral phase-transfer catalysts can mediate the asymmetric alkylation of β-sulfinyl esters, leading to chiral sulfoxides. Furthermore, palladium-catalyzed asymmetric arylation of an in situ formed sulfenate anion has been used to produce chiral sulfoxides with excellent enantioselectivity (e.g., 93% ee).

A one-pot, three-component synthesis has been developed where an organometallic reagent (e.g., a Grignard reagent) reacts with a sulfoxide reagent to generate a sulfenate anion, which is then trapped by a carbon electrophile to form the final sulfoxide product. This method avoids the need for substrates with pre-existing sulfur functional groups.

| Sulfenate Precursor | Generation Method | Electrophile | Product Type | Catalyst/Mediator | Reference |

|---|---|---|---|---|---|

| β-Sulfinyl esters | Base-promoted retro-Michael addition | Allylic carbonates | Allyl sulfoxides | Palladium(0) | |

| β-Sulfinyl esters | Base-promoted retro-Michael addition | Aryl halides | Aryl sulfoxides | Palladium (asymmetric) | |

| β-Sulfinyl esters | Base-promoted retro-Michael addition | Alkyl halides | Alkyl sulfoxides | Chiral phase-transfer catalyst | |

| Sulfoxide reagent | Reaction with Grignard reagent | Alkyl bromides/iodides | Alkyl sulfoxides | None (one-pot) | |

| 2-Sulfinyl dienes | Base-induced rearrangement | Intramolecular | Dienyl diols (via rearrangement) | NaH/iPrOH |

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of this compound and its analogs, this translates to approaches that minimize waste, avoid hazardous reagents, and operate under mild conditions.

Biocatalysis stands out as a key green strategy. The use of whole-cell systems or isolated enzymes, such as lipases and reductases, for sulfoxide synthesis and resolution avoids toxic metal catalysts and harsh oxidants like m-CPBA. These enzymatic processes are conducted in aqueous media under mild temperature and pH, significantly improving the environmental footprint of the synthesis.

One-pot syntheses, such as the three-component method involving sulfenate anions, represent another advancement. These procedures enhance efficiency by reducing the number of intermediate purification steps, which in turn saves solvents and energy. The use of sulfur dioxide surrogates like DABSO in these one-pot reactions also improves safety and handling compared to gaseous sulfur dioxide.

Visible-Light Photocatalysis (Batch and Flow Systems)

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic transformations, offering a green alternative to traditional methods that often require harsh reagents and conditions. This approach has been successfully applied to the synthesis of sulfoxides from corresponding sulfides through oxidation. The reactions can be conducted in both batch and continuous-flow systems, with the latter offering advantages in terms of scalability, reproducibility, and safety for photocatalytic and gas-liquid phase reactions.

A general method involves the photocatalyzed carbon-carbon bond formation followed by an oxidation step in a one-pot process to yield the desired sulfoxide. For instance, the synthesis of analogous alkyl sulfoxides has been achieved using an iridium-based photocatalyst, such as Ir(dF(CF3)ppy)2(dtbpy), under blue LED irradiation. The reaction mechanism for the oxidation step is believed to involve both single-electron transfer (SET) and energy transfer (EnT) pathways.

In a typical batch process for an analogous alkyl sulfoxide, the reaction is initially performed under an inert atmosphere to facilitate the formation of the sulfide intermediate. Subsequently, exposure to air provides the oxygen required for the oxidation to the sulfoxide. For example, a one-pot reaction sequence involving a Giese addition followed by oxidation successfully yielded the corresponding sulfoxide in high yield.

Continuous-flow systems have demonstrated significant improvements in reaction efficiency and scalability. The use of microreactor-based flow systems allows for precise control over reaction parameters such as residence time and light exposure, leading to higher yields and productivity. This approach is particularly advantageous for reactions involving gaseous reagents like oxygen, as it ensures efficient gas-liquid mixing. The development of these flow systems addresses the common scalability challenges associated with photocatalytic reactions.

While a specific yield for this compound is not detailed in the reviewed literature, the established protocols for other alkyl sulfoxides provide a strong basis for its synthesis. The reaction conditions for the synthesis of a generic alkyl sulfoxide are presented in Table 1.

Table 1: Representative Reaction Conditions for the Synthesis of Alkyl Sulfoxides via Visible-Light Photocatalysis

| Parameter | Condition |

| Photocatalyst | Ir(dF(CF3)ppy)2(dtbpy) |

| Light Source | Blue LEDs |

| Solvent | Ethanol (B145695)/Water mixture |

| Oxidant | Air |

| System | Batch or Continuous-Flow |

Application of Green Solvents and Oxidants

A key aspect of modern synthetic chemistry is the incorporation of green chemistry principles to minimize environmental impact. The photocatalytic synthesis of sulfoxides aligns well with this philosophy by utilizing green solvents and a readily available, environmentally benign oxidant.

The choice of solvent is crucial for a green synthetic process. Instead of traditional volatile organic solvents, mixtures of ethanol and water have been successfully employed. Ethanol is a bio-based solvent, and water is the most environmentally friendly solvent available. Using a co-solvent system can help to overcome solubility issues of reagents while maintaining the green credentials of the reaction. For instance, the use of an ethanol-water mixture was found to be effective in dissolving reagents and facilitating the reaction.

Oxygen from the air serves as the primary oxidant in these photocatalytic systems, replacing the need for stoichiometric, and often hazardous, chemical oxidants. This approach is highly atom-economical and produces minimal waste. The use of air as the oxidant is a significant advantage, making the process more sustainable and cost-effective.

The combination of visible-light photocatalysis with green solvents and oxidants represents a sustainable and efficient methodology for the synthesis of sulfoxides. Research in this area has demonstrated high yields for various sulfoxides, indicating the broad applicability of this method. While specific green metrics for the synthesis of this compound are not available, the general methodology exhibits favorable sustainability profiles. For analogous processes, green metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME) have been reported with high values, underscoring the eco-friendly nature of this synthetic route.

The synthesis of sulfoxides from alkenes and thiols using Rose Bengal as an inexpensive, metal-free photocatalyst and air as the oxidant further highlights the advancements in green synthetic methods for this class of compounds.

Stereochemical Aspects and Configurational Stability of Sec Butyl Sulfoxide

Intrinsic Chirality of the Sulfoxide (B87167) Sulfur Center

The chirality of sec-butyl sulfoxide originates from the electronic and geometric arrangement of the sulfinyl group. The sulfur atom in a sulfoxide is bonded to two carbon atoms and one oxygen atom, and it also possesses a lone pair of electrons. This arrangement results in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape. When the two organic groups attached to the sulfur are different, as in this compound (with a sec-butyl group and another distinct alkyl or aryl group), the sulfur atom becomes a stereogenic center.

The key to this chirality is the high energy barrier to pyramidal inversion at the sulfur atom. Unlike amines, which undergo rapid pyramidal inversion at room temperature, the inversion barrier for sulfoxides is substantial, preventing the interconversion of enantiomers under normal conditions. This configurational stability allows for the isolation of individual, optically stable enantiomers. The bonding between the sulfur and oxygen atoms is complex, having characteristics of both a dative bond and a polarized double bond, which contributes to the rigidity of the pyramidal structure.

Configurational Stability and Inversion Barriers of Sulfoxides

Sulfoxides are configurationally stable at ambient temperatures due to a significant energy barrier to inversion at the sulfur center. This stability means that the rate of racemization (the process of converting an enantiomerically pure sample into a 1:1 mixture of both enantiomers) is slow under normal conditions. The process of inversion involves the sulfur atom and its substituents passing through a planar transition state.

The energy required to overcome this barrier, known as the activation energy for racemization, is generally high for most sulfoxides. The enthalpy of activation for the racemization of typical sulfoxides falls within the range of 35 to 42 kcal/mol (approximately 146 to 179 kJ/mol). This high barrier ensures that chiral sulfoxides, like this compound, can be resolved into their respective enantiomers and will not readily interconvert at room temperature. However, the barrier can be lower for sulfoxides with allylic or benzylic substituents, which can stabilize the transition state.

Table 1: Activation Parameters for Thermal Racemization of Sulfoxides

| Sulfoxide Type | Enthalpy of Activation (ΔH‡) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |

|---|---|---|---|

| General Sulfoxides | 35–42 | 146–176 | -8 to +4 |

| Diaryl Sulfoxides | ~36 | ~151 | - |

| Allyl p-tolyl sulfoxide | 24.6 | 102.8 | - |

This table provides a general overview of the energy barriers for sulfoxide inversion. Specific values for this compound may vary.

Racemization Mechanisms and Control

While configurationally stable, sulfoxides can be induced to racemize under specific conditions through various mechanisms.

Heating a chiral sulfoxide provides the necessary energy to overcome the inversion barrier, leading to racemization. This process typically occurs through pyramidal inversion, where the molecule passes through a planar transition state without any bonds being broken. For most dialkyl or alkyl aryl sulfoxides, this requires high temperatures, often in excess of 200°C. However, some sulfoxides, such as benzyl (B1604629) p-tolyl sulfoxide, can racemize at lower temperatures through a different mechanism involving the homolytic cleavage of a carbon-sulfur bond. Allylic sulfoxides are also a special case, as they can racemize at much lower temperatures (40-70°C) via a -sigmatropic rearrangement through an achiral sulfenate ester intermediate.

In the presence of strong acids, sulfoxides can undergo racemization, often concurrently with oxygen exchange with the medium. The mechanism for the acid-catalyzed oxygen exchange and racemization of n-butyl methyl sulfoxide in sulfuric acid has been studied. The process is believed to involve the protonation of the sulfoxide oxygen, making the sulfur atom more electrophilic. A nucleophile, such as a water molecule, can then attack the sulfur atom. This can lead to an intermediate that allows for the departure of the original oxygen atom (as water) and the inversion of the sulfur stereocenter. The reaction of aryl benzyl sulfoxides with acetic anhydride (B1165640), which is accelerated by acid, provides another example where oxygen exchange and racemization occur, though the rate of racemization is often faster than the rate of oxygen exchange, suggesting multiple contributing pathways.

Certain organometallic reagents, particularly alkyllithiums, can induce racemization in chiral sulfoxides. This occurs via a nucleophilic substitution (SN2) reaction directly at the sulfur atom. In this process, the alkyllithium attacks the sulfur, displacing one of the organic substituents as a carbanion. This displacement proceeds with complete inversion of configuration at the sulfur center. For example, treating an optically active alkyl aryl sulfoxide with an alkyllithium reagent can lead to a new sulfoxide with an inverted stereochemistry. If the incoming alkyl group is the same as the one already present, or if the leaving group can re-attack, this process can lead to racemization. Notably, t-butyllithium has been shown to racemize optically active t-butyl aryl sulfoxides very rapidly, even at -78°C.

Acid-Catalyzed Oxygen Exchange Mechanisms (e.g., exemplified by n-Butyl Methyl Sulfoxide)

The Self-Disproportionation of Enantiomers (SDE) Phenomenon in Chiral Sulfoxides

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic (scalemic) mixture of a chiral compound spontaneously fractionates into enantioenriched and enantiodepleted portions during a physical process like chromatography or distillation. Chiral sulfoxides, due to the polar S–O bond, are particularly prone to this effect, making the sulfoxide group an "SDE-phoric" group.

This behavior is attributed to the formation of diastereomeric molecular aggregates (dimers or oligomers) in solution. Homochiral aggregates (e.g., R-R) and heterochiral aggregates (e.g., R-S) have different physical properties, leading to their separation during processes like achiral column chromatography. For instance, when a scalemic sample of methyl p-tolyl sulfoxide with 86% enantiomeric excess (ee) was subjected to routine flash chromatography, the collected fractions showed a range of ee values from 99.5% in the first fraction to 73.5% in the last. A detailed study on methyl n-pentyl sulfoxide demonstrated that this phenomenon is so robust it can be used to obtain enantiomerically pure samples (>99.9% ee) starting from a sample with a modest ee of less than 35% through simple, gravity-driven achiral column chromatography. This suggests that any chiral sulfoxide, including this compound, is likely to exhibit SDE, which can be both a challenge for accurate analysis and an opportunity for purification.

Chemical Reactivity and Mechanistic Investigations of Sec Butyl Sulfoxide

Oxidative Transformations (to Sulfones)

The oxidation of sulfoxides to sulfones is a common transformation. In the case of sec-butyl sulfoxide (B87167), this can be achieved using various oxidizing agents. The choice of reagent can influence the reaction conditions and selectivity.

Common oxidizing agents for the conversion of sulfides to sulfoxides and subsequently to sulfones include hydrogen peroxide, peracids, and metal-based oxidants. For instance, hydrogen peroxide in the presence of a suitable catalyst can selectively oxidize sulfides to sulfoxides or further to sulfones by controlling the stoichiometry of the oxidant. A combination of periodate (B1199274) and permanganate (B83412) has also been described for the oxidation of sulfides to sulfones, where the periodate first oxidizes the sulfide (B99878) to the sulfoxide, which is then converted to the sulfone by the permanganate.

The mechanism of sulfoxide oxidation often involves a one-step oxygen-transfer reaction. For example, with periodates, the oxygen atom of the oxidant attacks the sulfur atom of the sulfoxide. The transition state geometry is influenced by the overlap of the highest occupied molecular orbital (HOMO) of the sulfoxide and the lowest unoccupied molecular orbital (LUMO) of the oxidizing agent.

Table 1: Examples of Reagents for Sulfide and Sulfoxide Oxidation

| Oxidizing Agent/System | Transformation | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfide to Sulfoxide/Sulfone | |

| Peroxytrifluoroacetic Acid | Sulfide to Sulfone | |

| Sodium Periodate (NaIO₄) / Potassium Permanganate (KMnO₄) | Sulfide to Sulfone | |

| Ceric Ammonium (B1175870) Nitrate (CAN) / Sodium Bromate (NaBrO₃) | Sulfide to Sulfoxide | |

| Triflic Anhydride (B1165640) (Tf₂O) / Diphenyl Sulfoxide | Sulfide to Sulfoxide |

Reductive Transformations (Deoxygenation to Sulfides)

The deoxygenation of sulfoxides to the corresponding sulfides is a fundamental reduction reaction in organic synthesis. A variety of reagents and methods have been developed for this purpose, ranging from metal hydrides to phosphorus compounds and photocatalytic systems.

Reagents such as oxalyl chloride in combination with an alcohol and a tertiary amine can effectively reduce sulfoxides to sulfides under mild conditions. Another approach involves the use of 1,3-dithiane (B146892) catalyzed by an electrophilic bromine source like N-bromosuccinimide (NBS). More recently, visible-light photocatalysis has emerged as a mild and efficient method for sulfoxide deoxygenation, proceeding through a radical chain mechanism involving phosphoranyl radicals. A combination of sodium hydrogen sulfide (NaSH) and hydrochloric acid (HCl) has also been reported for the reduction of sulfoxides, including sec-butyl phenyl sulfoxide, under solvent-free conditions.

Table 2: Selected Reagents for the Reduction of Sulfoxides

| Reagent/System | Conditions | Reference |

| Oxalyl chloride, alcohol, tertiary amine | Low temperature (e.g., -78 °C) | |

| 1,3-Dithiane, cat. NBS/Br₂ | Room temperature | |

| NaSH·H₂O, aq. HCl | Room temperature or 80 °C, solvent-free | |

| Visible light, photocatalyst, PPh₃ | Room temperature | |

| Boron sulfide (B₂S₃) | Inert solvent, room temperature |

Reactions at the α-Carbon Position

The protons on the carbon atom adjacent (α) to the sulfoxide group exhibit enhanced acidity, enabling a range of important chemical transformations.

Acidity of α-Protons and Formation of α-Sulfinyl Carbanions

The protons α to the sulfoxide group are acidic due to the electron-withdrawing nature of the sulfinyl group and the ability of the sulfur atom to stabilize the resulting negative charge. This allows for the formation of α-sulfinyl carbanions upon treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The stability of the carbanion is attributed to the delocalization of the negative charge. These carbanions are potent nucleophiles in organic synthesis.

Nucleophilic Additions and Alkylation Reactions

Once formed, α-sulfinyl carbanions can participate in various carbon-carbon bond-forming reactions. They readily undergo nucleophilic addition to electrophiles such as aldehydes, ketones, and esters. Furthermore, they can be alkylated by reacting with alkyl halides, providing a route to more complex substituted sulfoxides. The choice of the base and reaction conditions can influence the efficiency and selectivity of these reactions.

Chemoselective α-Sulfidation of Amides via Sulfonium (B1226848) Ion Intermediates

A more specialized reaction involving the α-position is the chemoselective α-sulfidation of amides. In this process, a tertiary amide is activated with an electrophilic reagent like trifluoromethanesulfonic anhydride (Tf₂O). The activated amide then reacts with a sulfoxide, such as sec-butyl sulfoxide, which serves as both the sulfur source and a promoter. This leads to the formation of an isolable sulfonium ion intermediate, which can then be converted to an α-sulfide amide. Mechanistic studies suggest that an activated sulfoxide is a key intermediate in this transformation. The use of tert-butyl sulfoxides can lead directly to the α-sulfide amide via spontaneous dealkylation of the sulfonium ion intermediate.

Elimination Reactions (Thermal)

Sulfoxides bearing a β-hydrogen atom can undergo thermal elimination, often referred to as a sulfoxide pyrolysis or a syn-elimination. This reaction proceeds through a cyclic, five-membered transition state in a concerted manner, leading to the formation of an alkene and a sulfenic acid. This process is classified as an Ei (Elimination Internal) mechanism. For this compound, heating would be expected to yield a mixture of butene isomers (1-butene and 2-butene) and sec-butylsulfenic acid. The regioselectivity of the elimination would depend on the relative stabilities of the transition states leading to the different alkene products.

Reactivity with Reactive Halogen Species (e.g., Hypochlorous Acid)

Sulfoxides, including this compound, are known to react with reactive halogen species such as hypochlorous acid (HOCl). This reactivity is primarily centered on the nucleophilic sulfur atom of the sulfoxide group, which can be oxidized further. The reaction's progression and products are highly dependent on the specific conditions and the nature of the halogenating agent.

Identification of Transformation Products

The reaction between a dialkyl sulfoxide like this compound and a reactive halogen species such as hypochlorous acid typically leads to oxidation of the sulfur center. The primary and most common transformation product is the corresponding sulfone. Under certain conditions, particularly with an excess of the halogenating agent, other products may arise from reactions at the alkyl chains, though this is less common for simple alkyl sulfoxides.

The oxidation of a sulfoxide to a sulfone involves the transfer of an oxygen atom from the oxidizing species to the sulfur atom. In the case of this compound reacting with hypochlorous acid, the main product is sec-butyl sulfone. By-products such as hydrochloric acid are also formed. Some studies note that when using hypohalites as oxidants, lower dialkyl sulfides can be oxidized directly to sulfones, while higher, more sterically hindered sulfides may yield sulfoxides. The further oxidation of a sulfoxide to a sulfone is a well-established transformation.

Table 1: Transformation Products of this compound with Hypochlorous Acid

| Reactant | Reagent | Major Product | By-product |

|---|---|---|---|

| This compound | Hypochlorous Acid (HOCl) | sec-Butyl Sulfone | Hydrochloric Acid (HCl) |

Proposed Mechanistic Pathways (e.g., Transient Chlorosulfonium Cation, Carbanion Intermediates)

The mechanism for the oxidation of sulfoxides by hypochlorous acid can proceed through different pathways. A key proposed pathway involves the nucleophilic attack of the sulfur atom of the sulfoxide on the chlorine atom of HOCl.

This attack results in the formation of a transient chlorosulfonium cation intermediate (R₂S(O)Cl⁺) and a hydroxide (B78521) ion. This intermediate is highly reactive. The subsequent step involves the attack of a water molecule or hydroxide ion on the sulfur atom, leading to the formation of the sulfone and release of a chloride ion and a proton.

An alternative mechanism suggests the initial attack of the sulfoxide's sulfur atom on the oxygen atom of HOCl, which is analogous to oxidations with peroxides. However, for reactions with HOCl, the formation of a chlorosulfonium cation intermediate through attack on the chlorine atom is considered a significant pathway, especially in protic solvents which can stabilize the resulting ionic intermediates. The high free energy of activation required for the formation of these ionic intermediates is considerably lowered by solvation in such solvents.

Nucleophilic Attack at the Sulfur Atom (e.g., with Alkyllithiums)

The sulfur atom in this compound is electrophilic and can be targeted by strong nucleophiles like alkyllithium reagents (e.g., n-butyllithium, sec-butyllithium). These reactions can lead to a formal nucleophilic substitution at the sulfur center, a process often referred to as a metal-sulfoxide exchange.

The reaction is believed to proceed through the reversible addition of the organometallic reagent to the electrophilic sulfur atom. This forms a hypervalent, metastable intermediate known as a σ-sulfurane. This intermediate can then expel one of the groups attached to the sulfur, leading to the formation of a new sulfoxide and a new, more stable organometallic species. The stability of the departing carbanion plays a crucial role in the direction of the exchange. For instance, reacting an aryl alkyl sulfoxide with an alkyllithium reagent can result in the displacement of the alkyl group to form a new dialkyl sulfoxide if the aryl carbanion is more stable.

While this reaction is well-documented, the steric hindrance around the sulfur atom influences the reaction rate. For example, nucleophilic attack is known to be slow for sterically bulky t-butyl sulfoxides. The sec-butyl group presents moderate steric hindrance, so while the reaction is feasible, it would be expected to be slower than with less hindered sulfoxides like dimethyl sulfoxide. Hindered amide bases like LDA are often preferred over alkyllithiums for deprotonation reactions on compounds susceptible to nucleophilic attack, such as sulfoxides.

Table 2: Example of Nucleophilic Attack on a Generic Alkyl Aryl Sulfoxide

| Substrate | Nucleophile | Intermediate | Products |

|---|---|---|---|

| Alkyl Aryl Sulfoxide | Alkyllithium (R'-Li) | σ-Sulfurane | New Sulfoxide + New Organolithium |

Pummerer-Type Reactions and Related Pathways

The Pummerer reaction is a characteristic transformation of sulfoxides that possess at least one α-hydrogen. The reaction is typically initiated by an activating agent, such as acetic anhydride, which converts the sulfoxide oxygen into a good leaving group. This is followed by the removal of an α-proton and subsequent rearrangement to form an α-acyloxy thioether. However, variations of this pathway exist, including interrupted and extended Pummerer reactions.

Interrupted Pummerer Reactions

In a standard Pummerer rearrangement, the key intermediate is a thionium (B1214772) ion, which is attacked by a nucleophile at the α-carbon. In an interrupted Pummerer reaction , the nucleophile attacks the electrophilic sulfur atom of the activated sulfoxide intermediate directly. This attack intercepts the typical Pummerer pathway, preventing the formation of the thionium ion and leading to different products.

For an alkyl sulfoxide like this compound, after activation with an agent like trifluoroacetic anhydride (TFAA), the resulting activated sulfoxide is a potent electrophile. If a suitable nucleophile (e.g., an arene, an alkene, or even another heteroatom within the same molecule) is present, it can attack the sulfur atom. This leads to the formation of sulfonium salts or other sulfur-containing species, depending on the nature of the nucleophile and subsequent reaction steps. This pathway has been utilized to form new carbon-sulfur and heteroatom-sulfur bonds.

Extended Pummerer Reactions and Vinylogous Pathways

The extended Pummerer reaction and the related vinylogous Pummerer reaction are pathways that are accessible to α,β-unsaturated sulfoxides (vinyl sulfoxides). Therefore, for this compound to undergo these specific reactions, it would first need to be in an unsaturated form, such as sec-butenyl sulfoxide.

These reactions showcase the ability to functionalize a molecule at a position more distant from the sulfur atom, mediated by the conjugated π-system.

Extended Pummerer Reaction : This pathway involves the nucleophilic addition to the β-position of an activated vinyl sulfoxide. The activation of the sulfoxide makes the entire conjugated system electrophilic, and the nucleophile attacks the terminal carbon of the double bond (the β-carbon relative to the sulfur).

Vinylogous Pummerer Reaction : This pathway is mechanistically distinct and involves the deprotonation at the γ-position (the carbon adjacent to the double bond but further from the sulfur). Following activation of the sulfoxide, a base removes a proton from the γ-carbon, creating a carbanion which then leads to a functionalized product at that position.

Table 3: Comparison of Pummerer-Type Pathways for Sulfoxides

| Reaction Type | Required Substrate Feature | Key Mechanistic Step |

|---|---|---|

| Classical Pummerer | α-Hydrogen | Formation of a thionium ion, nucleophilic attack at α-carbon. |

| Interrupted Pummerer | - | Nucleophilic attack directly on the activated sulfur atom. |

| Extended Pummerer | α,β-Unsaturation (Vinyl) | Nucleophilic attack at the β-carbon of the vinyl group. |

| Vinylogous Pummerer | α,β-Unsaturation (Vinyl) | Deprotonation at the γ-carbon. |

Mechanistic Studies of Imination Reactions of Sulfoxides

The conversion of sulfoxides to sulfoximines, known as imination, is a crucial transformation in organic synthesis. The mechanism of this reaction can vary significantly depending on the reagents and conditions employed. While these studies may not exclusively use this compound, the fundamental mechanisms are applicable.

One prominent method involves the use of sulfonyl azides, which thermally or photochemically decompose to generate highly reactive sulfonylimido intermediates, also known as sulfonyl nitrenes. These electrophilic species are then trapped by nucleophilic sulfoxides, such as this compound, to form the corresponding N-sulfonylated sulfoximine (B86345). The reaction is believed to proceed primarily through a singlet electrophilic nitrene species.

Transition-metal catalysis offers another pathway. Iron-catalyzed NH imidation of sulfoxides, for instance, has been shown to proceed via an iron-aminyl radical intermediate. The reaction involves a synchronous nucleophilic addition of the sulfoxide to the nitrogen center and a single electron transfer from the ligand to the metal to forge the N–S bond.

Hypervalent iodine reagents in the presence of an ammonia (B1221849) source, such as ammonium carbamate, facilitate the synthesis of unprotected NH-sulfoximines. Mechanistic studies suggest the in-situ formation of an electrophilic iodonitrene. The sulfoxide acts as a nucleophile, attacking this intermediate to form the sulfoximine. In situ NMR monitoring has indicated the formation of an iodonium (B1229267) salt with an N-I bond, which is subsequently cleaved during workup to yield the final product.

Visible-light-mediated photocatalysis provides a modern approach using sulfonyl azides. This method is proposed to proceed through a distinct single electron transfer (SET) based mechanism. It involves the generation of a triplet nitrene, which, due to its diradical nature, reacts with the sulfoxide through an SET process. The resulting radical ion pair then recombines to form the sulfilimine product. This pathway exhibits broad functional group tolerance.

| Imination Method | Key Intermediate | Proposed Mechanism | Source |

| Thermal/Photochemical | Sulfonyl Nitrene (Singlet) | Electrophilic attack of nitrene on sulfoxide. | |

| Iron Catalysis | Iron-Aminyl Radical | Synchronous nucleophilic addition and single electron transfer. | |

| Hypervalent Iodine | Iodonitrene | Nucleophilic attack of sulfoxide on electrophilic iodonitrene. | |

| Visible-Light Photocatalysis | Triplet Nitrene | Single Electron Transfer (SET) between triplet nitrene and sulfoxide. |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Sulfoxides, including this compound, are versatile participants in reactions that form new carbon-carbon and carbon-heteroatom bonds. These transformations often proceed through radical or cycloaddition pathways.

Visible-light photocatalysis has enabled the formation of C-C bonds starting from sulfides or sulfoxides. A one-pot method for synthesizing more complex sulfoxides involves a photocatalyzed C-C bond formation followed by oxidation. The mechanism for the C-C bond formation step is confirmed to occur via an α-thiomethyl radical intermediate, which is generated through a single-electron transfer (SET) pathway. In the context of this compound, the corresponding sulfide (sec-butyl methyl sulfide, for example) would be the precursor to the α-radical. This radical intermediate can then add to alkenes in a Giese-type addition to form a new C-C bond. The generation of such sulfur-centered radicals is a key strategy in modern organic synthesis, often employing photoredox catalysts like eosin (B541160) Y or ruthenium and iridium complexes. These methods are valued for being environmentally benign and highly efficient.

A notable multicomponent reaction involves the coupling of tetraynes, sulfoxides, and cyclopropenones to produce C–O/C–S difunctionalized benzene (B151609) derivatives. This process is characterized by multiple bond-forming and bond-cleaving events in a single pot, with high regioselectivity and yields.

Preliminary mechanistic studies propose a sequential pathway:

[2+2] Cycloaddition: The reaction is initiated by a [2+2] cycloaddition between the benzyne (B1209423) (generated in situ from the tetrayne via a hexadehydro-Diels-Alder reaction) and the cyclopropenone.

Ring-Opening: The resulting intermediate undergoes ring-opening.

Protonation and Dealkylation: The sulfoxide, in this case, this compound, is involved in the subsequent steps, which include protonation and dealkylation, leading to the incorporation of a sulfide group (from the dealkylated sulfoxide) and an ester group onto the aromatic ring.

Dimethyl sulfoxide (DMSO) has been shown to be a crucial component in this reaction, though other sulfoxides can also participate. The reaction provides a novel platform for incorporating both sulfide and ester functionalities into valuable aromatic compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Mechanistic Steps | Product Type | Source |

| Tetrayne | Cyclopropenone | Sulfoxide | [2+2] Cycloaddition, Ring-Opening, Protonation, Dealkylation | C–O/C–S Difunctionalized Benzene Derivatives |

Photocatalyzed C-C Bond Formation (e.g., via α-Thiomethyl Radical Intermediates)

Kinetics and Mechanisms of Oxygen Exchange Reactions

The oxygen atom of a sulfoxide can be exchanged under certain conditions, a reaction that has been studied to elucidate fundamental mechanistic principles. The mechanism of this exchange is highly dependent on the reaction medium.

In the presence of strong electrophilic activators like triflic anhydride (Tf₂O), sulfoxides undergo oxygen exchange. Isotopic labeling experiments support a mechanism involving the formation of oxodisulfonium (S-O-S) dication intermediates. These intermediates can undergo oxygen-exchange reactions with other sulfoxide molecules present in the solution. The reversibility of this oxygen-exchange process suggests that the stereochemical outcome of related oxidation reactions may be under thermodynamic control, which presents a novel strategy for the stereoselective synthesis of sulfoxides.

In strong acid media, such as concentrated sulfuric acid, sulfoxides undergo concurrent oxygen exchange and racemization. Kinetic studies on diaryl and alkyl aryl sulfoxides have revealed that the mechanism changes with acid concentration.

In less concentrated sulfuric acid (e.g., 65-80%) : The reaction is proposed to proceed through an S_N2-type mechanism, where a water molecule acts as a nucleophile in the rate-limiting step.

In highly concentrated sulfuric acid (e.g., >95%) : The mechanism shifts to a predominant A-1 like (or S_N1-like) process. This pathway is thought to involve highly reactive intermediates such as a dication (–S++–) or a cation radical (–S+•–), formed by the protonation and subsequent dehydration of the sulfoxide.

The rate of oxygen exchange becomes identical to the rate of racemization when chloride ions are added to the sulfuric acid medium, providing further insight into the nature of the intermediates.

| Condition | Proposed Intermediate(s) | Proposed Mechanism | Source |

| Triflic Anhydride (Tf₂O) | Oxodisulfonium (S-O-S) Dication | Reversible oxygen transfer between sulfoxides. | |

| Less Concentrated H₂SO₄ | Protonated Sulfoxide | S_N2-type, with water as nucleophile. | |

| Highly Concentrated H₂SO₄ | Sulfoxide Dication or Cation-Radical | A-1 (S_N1-like) via protonation and dehydration. |

Applications of Sec Butyl Sulfoxide in Organic Synthesis and Catalysis

As Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The high configurational stability of the sulfinyl group, coupled with efficient methods for preparing homochiral sulfoxides, has led to their extensive use in the synthesis of enantiomerically enriched compounds.

Diastereoselective Control in Organic Transformations

The sulfinyl group is highly effective in controlling diastereoselectivity in various organic reactions. This control is attributed to the steric and electronic properties of the sulfoxide (B87167), which can influence the approach of reagents to a prochiral center. The nature of the substituents on the carbon atoms alpha and beta to the sulfoxide group strongly influences the reactive conformation and, consequently, the stereochemical outcome.

Stereodirection in Carbonyl Reductions (e.g., β-Keto Sulfoxides)

Acyclic β-keto sulfoxides are readily prepared by reacting an α-sulfinyl anion with an ester. The reduction of the carbonyl group in β-keto sulfoxides provides a powerful method for synthesizing optically active secondary alcohols. The stereochemical outcome of this reduction can be precisely controlled by the choice of reducing agent and the presence or absence of a Lewis acid.

For instance, the reduction of a β-keto sulfoxide with diisobutylaluminium hydride (DIBAL) often proceeds through a six-membered cyclic transition state, leading to one diastereomer. In contrast, using a combination of DIBAL and a Lewis acid like zinc chloride, or using lithium aluminum hydride, can favor the formation of the epimeric alcohol via a different chelated transition state. This methodology has been instrumental in the enantioselective synthesis of valuable building blocks like methyl carbinols, 1,2-diols, and epoxides.

Table 1: Diastereoselective Reduction of β-Keto Sulfoxides

| Reducing Agent | Additive | Resulting Diastereomer | Transition State Model |

| DIBAL | None | (RS,S)-carbinol | Intramolecular hydride transfer via a six-membered ring |

| LiAlH4 or DIBAL | ZnCl2 | (RS,R)-carbinol | Chelation-controlled six-membered cyclic transition state |

Data sourced from a review on the application of chiral sulfoxides in asymmetric synthesis.

Alkylation Reactions

The alkylation of carbanions alpha to a sulfoxide group is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting alkylated products can be transformed into a wide array of functional groups. In the context of asymmetric synthesis, the diastereoselective alkylation of β-keto sulfoxides has been a key step in the synthesis of natural products. For example, the synthesis of juvenile hormone II involved the diastereoselective alkylation of a β-keto sulfoxide, which produced a 9:1 mixture of diastereomers. Subsequent reduction of the ketone afforded a β-hydroxy sulfoxide, a crucial intermediate for the target molecule.

Diels-Alder Reactions (e.g., Sulfinyl Dienophiles)

The Diels-Alder reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds. The use of optically active vinyl sulfoxides as dienophiles is a well-established strategy for asymmetric Diels-Alder reactions. The chiral sulfinyl group acts as a potent chiral auxiliary, inducing high levels of asymmetry in the cycloaddition process. This is due to its ability to differentiate between the diastereotopic faces of the adjacent double bond.

The utility of sulfinyl dienophiles has been demonstrated in the synthesis of natural products. For example, the enantioselective synthesis of (+)-royleanone, an insecticide and disinfectant, employed a sulfinylquinone as a chiral dienophile in a key tandem asymmetric Diels-Alder reaction and pyrolytic sulfoxide elimination sequence.

Utility in Synthesis of N-Heterocycles via Sulfinimines

Sulfinimines, or N-sulfinyl imines, are versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles. arkat-usa.org The addition of organometallic reagents to chiral sulfinimines is a highly general and effective method for constructing stereogenic carbon-nitrogen bonds. The resulting sulfinamides can be readily converted into a variety of N-heterocycles, including pyrrolidines and piperidines. researchgate.net

The tert-butanesulfinyl group is a particularly effective chiral auxiliary in this context. researchgate.netrsc.org Chiral N-tert-butanesulfinyl imines serve as valuable intermediates in the enantioselective synthesis of numerous heterocycles, including natural products. researchgate.net For instance, the intramolecular Mannich reaction of a δ-amino β-ketoester derived from a sulfinimine was a key step in the asymmetric synthesis of the quinolizidine (B1214090) alkaloid (-)-epimyrtine. arkat-usa.org

As Chiral Ligands in Asymmetric Catalysis

In addition to their role as stoichiometric chiral auxiliaries, sulfoxides can also function as chiral ligands in transition metal-catalyzed asymmetric reactions. chinesechemsoc.orgresearchgate.net The development of chiral sulfoxide-containing ligands has been an active area of research, leading to the creation of various ligand families, including sulfoxide-phosphine, bis(sulfoxide), and sulfoxide-olefin ligands. chinesechemsoc.org These ligands have been successfully applied in a range of copper-, palladium-, and rhodium-catalyzed asymmetric transformations. chinesechemsoc.org The coordination of the sulfoxide oxygen to the metal center can create a well-defined chiral environment, enabling high levels of enantioselectivity.

For example, chiral tertiary amines and N,N'-dioxides have been shown to be privileged ligands in over 70 types of asymmetric reactions, acting as both organocatalysts and ligands for Lewis acid-catalyzed processes. chinesechemsoc.org While the direct use of sec-butyl sulfoxide as a ligand is less common, its derivatives are incorporated into more complex ligand architectures.

Transition Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxides, including this compound derivatives, are recognized for their role as effective ligands in transition metal-catalyzed asymmetric reactions. researchgate.netthieme-connect.com Their success is attributed to their straightforward synthesis, stability, and excellent control over the stereochemical orientation at the sulfur atom. thieme-connect.com The sulfinyl group possesses both a stereogenic center and a site for metal binding, making it a powerful component in the design of chiral ligands. acs.org

The development of chiral sulfoxide ligands for asymmetric catalysis has been an active area of research. researchgate.net These ligands have been successfully employed in a variety of transition metal-catalyzed transformations, including those catalyzed by palladium and rhodium. researchgate.netchinesechemsoc.org The design of novel chiral sulfoxide-containing ligands continues to expand the scope and efficiency of asymmetric catalysis. chinesechemsoc.org

For instance, a series of enantiopure chiral NH2/SO palladium complexes have been synthesized from tert-butylsulfinamide/sulfoxide derivatives. rsc.org These complexes have demonstrated catalytic activity and enantioselectivity in reactions such as the arylation of carboxylated cyclopropanes. rsc.org

Enantioselective Conjugate Addition Reactions

This compound-containing ligands have shown significant promise in rhodium-catalyzed enantioselective conjugate addition reactions. acs.org These reactions are a powerful method for forming carbon-carbon bonds in a stereoselective manner. mdpi.com

Specifically, chiral sulfoxide-olefin hybrid ligands have been designed and have demonstrated excellent catalytic activities and high enantioselectivities (up to 98% ee) in the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. acs.org The steric properties of the alkyl substituent on the chiral ligand can influence the stereoselectivity of the reaction, with sec-butyl groups proving to be efficient. mdpi.com

The versatility of these ligands is further highlighted by their application in the conjugate addition of organoboronic acids to a variety of substrates, including nitroalkenes and α,β-unsaturated sulfonyl compounds. organic-chemistry.org

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition with a Chiral Sulfoxide-Olefin Ligand acs.org